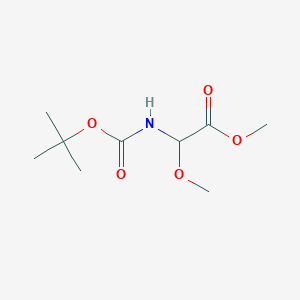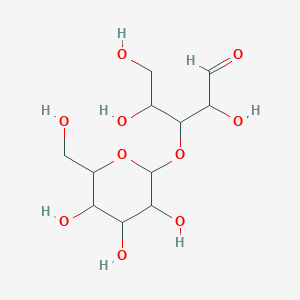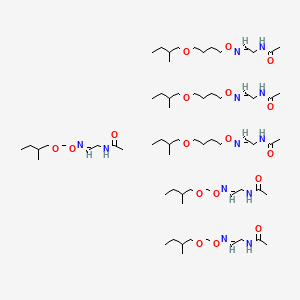
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to act as a versatile building block in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction proceeds with high yield when acetic anhydride is added slowly to the mixture of acetone, malonic acid, and the acid catalyst .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be scaled up using similar reaction conditions. The key to successful industrial production is maintaining controlled addition rates and reaction temperatures to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
科学研究应用
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione has several applications in scientific research:
作用机制
The mechanism by which 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione exerts its effects involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways include:
相似化合物的比较
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid, which is also a versatile building block in organic synthesis.
Dimethyl Malonate: Another similar compound, used in various synthetic applications.
Trifluoroacetic Anhydride: Shares the trifluoroacetyl group, used in similar chemical reactions.
Uniqueness
What sets 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione apart is its trifluoroacetyl group, which imparts unique reactivity and stability, making it particularly useful in the synthesis of fluorinated organic compounds .
属性
分子式 |
C8H7F3O5 |
|---|---|
分子量 |
240.13 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-(2,2,2-trifluoroacetyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H7F3O5/c1-7(2)15-5(13)3(6(14)16-7)4(12)8(9,10)11/h3H,1-2H3 |
InChI 键 |
YGMCPHVYVGNAKB-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)
![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)
![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)



![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)

